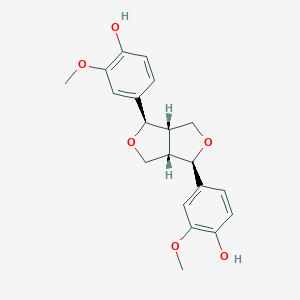

(-)-Pinoresinol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-NSMLZSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-Pinoresinol biosynthetic pathway in plants

An In-depth Technical Guide to the (-)-Pinoresinol Biosynthetic Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan, a class of phenolic compounds widely distributed in the plant kingdom, formed by the dimerization of two phenylpropanoid units. Lignans play crucial roles in plant defense and are precursors to mammalian enterolignans, which have been associated with various health benefits, including cancer prevention.[1][2] this compound itself is a key intermediate in the biosynthesis of a wide array of other lignans.[2][3] The synthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route that produces a variety of essential secondary metabolites, including monolignols, the building blocks of lignin.[4][5][6] This guide provides a detailed overview of the core biosynthetic pathway leading to this compound, focusing on the key enzymatic steps, regulatory aspects, and relevant experimental methodologies.

The Biosynthetic Pathway from Phenylalanine to this compound

The formation of this compound is a multi-step process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages: the general phenylpropanoid pathway that synthesizes monolignols, and the specific lignan-forming pathway where monolignols are coupled.

2.1 General Phenylpropanoid Pathway to Coniferyl Alcohol

The initial steps involve the conversion of L-phenylalanine into coniferyl alcohol, a key monolignol precursor.[4][6][7]

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[4]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[4][6]

-

CoA Ligation: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]

-

Further Modifications and Reduction: A series of subsequent enzymatic reactions, including hydroxylation, methylation, and two reduction steps catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , convert p-coumaroyl-CoA into coniferyl alcohol.[6]

2.2 Stereoselective Coupling to this compound

The final and defining step in this compound biosynthesis is the stereospecific oxidative coupling of two coniferyl alcohol molecules. This reaction is controlled by two key protein components:

-

Radical Generation: An oxidative enzyme, such as a laccase or peroxidase , generates coniferyl alcohol free radicals.[8]

-

Stereoselective Coupling: A Dirigent Protein (DIR) captures these radicals and directs their coupling in a highly specific regio- and stereoselective manner to produce the this compound enantiomer.[9][10] The discovery of an enantiocomplementary dirigent protein in Arabidopsis thaliana that specifically directs the synthesis of this compound was a landmark in understanding lignan biosynthesis.[9][10] In the absence of a dirigent protein, the coupling of coniferyl alcohol radicals leads to a racemic mixture of various products.

The overall biosynthetic pathway is illustrated in the diagram below.

Figure 1: The biosynthetic pathway from L-phenylalanine to this compound in plants.

Key Enzymes and Proteins

-

Phenylalanine ammonia-lyase (PAL): The gateway enzyme for the phenylpropanoid pathway, controlling the flux of carbon from primary metabolism into the synthesis of thousands of phenolic compounds.[4]

-

Cinnamate 4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL): These are considered key enzymes in the pathway, involved in the core reactions that form the central phenylpropanoid intermediates.[4]

-

Dirigent Proteins (DIRs): These non-catalytic proteins are essential for conferring stereo- and regioselectivity to the coupling of monolignol radicals.[11][12] They are thought to function by providing a scaffold or "dirigent site" that orients the radicals for specific bond formation, preventing the formation of undesired racemic products.[13] The expression of DIR genes is often tissue-specific and can be induced by pathogen attack, highlighting their role in plant defense.[1][13]

-

Laccases and Peroxidases: These oxidative enzymes are responsible for the one-electron oxidation of coniferyl alcohol to generate the necessary free radicals for the coupling reaction.[11]

Quantitative Data

Quantitative analysis of the this compound pathway often involves measuring the accumulation of lignans in wild-type versus genetically modified plants or under specific elicitor treatments.

| Plant/System | Genetic Modification / Condition | Lignan Measured | Change in Concentration | Reference |

| Transgenic Wheat (Triticum aestivum) | Overexpression of Forsythia intermedia Pinoresinol-lariciresinol reductase (PLR) gene | Secoisolariciresinol diglucoside (SDG) | 2.2-fold increase (117.9 ± 4.5 µg/g vs. 52.9 ± 19.8 µg/g in wild-type) | [14] |

| In vitro Synthesis | Peroxidase-mediated radical coupling of 5-bromoconiferyl alcohol | 5,5′-bromopinoresinol | 24.6% isolated crystalline yield | [15][16][17] |

| In vitro Synthesis | FeCl₃-catalyzed radical coupling of coniferyl alcohol | Pinoresinol | 24% yield | [18] |

Experimental Protocols

Detailed methodologies are crucial for studying the this compound pathway. Below are summaries of key experimental protocols derived from the literature.

5.1 Protocol for in vitro Synthesis of Pinoresinol (FeCl₃-Catalyzed)

This protocol describes the chemical synthesis of racemic pinoresinol via oxidative coupling.

-

Dissolution: Dissolve coniferyl alcohol (e.g., 2.08 g, 11.5 mmol) in acetone (15 mL) and dilute with deionized water (70 mL).

-

Catalyst Addition: Prepare a solution of iron (III) chloride hexahydrate (FeCl₃·6H₂O; e.g., 3.43 g, 12.7 mmol, 1.1 eq) in deionized water (30 mL). Add this solution to the coniferyl alcohol mixture.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Extraction: After one hour, perform a liquid-liquid extraction using ethyl acetate (5 x 70 mL).

-

Washing and Drying: Wash the combined organic phases with a saturated brine solution (350 mL), then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution in vacuo to obtain the crude product mixture.

-

Purification: Purify the crude mixture via flash chromatography on a silica gel column using a hexane/ethyl acetate solvent system to isolate pinoresinol from other dimeric side products.[18]

5.2 Protocol for Peroxidase-Catalyzed Synthesis of a Pinoresinol Precursor

This method uses an enzymatic approach for the coupling reaction, which can offer higher specificity.

-

Substrate Preparation: Synthesize 5-bromoconiferyl alcohol from 5-bromovanillin. This precursor is used to simplify the product mixture, as the bromine at the C-5 position prevents other types of radical coupling.

-

Reaction Setup: Dissolve the 5-bromoconiferyl alcohol in an acetone-phosphate buffer system (e.g., pH 5.0).

-

Enzymatic Reaction: Add peroxidase to the reaction mixture, followed by the slow addition of H₂O₂ to initiate the radical coupling.

-

Product Formation: The reaction yields 5,5′-bromopinoresinol, which can be readily crystallized from the simpler product mixture.

-

Debromination: Convert the purified 5,5′-bromopinoresinol to pinoresinol via catalytic hydrogenation (e.g., using Pd/C and H₂) in a final, quantitative step.[16][19]

The workflow for chemical synthesis and purification is visualized below.

Figure 2: Experimental workflow for the chemical synthesis and purification of pinoresinol.

5.3 Gene Expression Analysis by Real-Time PCR

To quantify the expression of genes involved in the pathway (e.g., PAL, DIR, PLR):

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design specific primers for the target genes and a reference housekeeping gene.

-

Real-Time PCR: Perform the quantitative PCR reaction using a SYBR Green or probe-based assay.

-

Data Analysis: Analyze the resulting amplification data to determine the relative expression levels of the target genes compared to the control.[14]

5.4 Lignan Analysis by HPLC-MS

To identify and quantify pinoresinol and related lignans:

-

Extraction: Extract metabolites from ground plant tissue using a solvent such as methanol or ethanol.

-

Hydrolysis (Optional): If analyzing glycosylated lignans, an enzymatic or acidic hydrolysis step may be required to release the aglycones.

-

HPLC Separation: Separate the extracted compounds using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).

-

MS Detection: Detect and identify the compounds using Mass Spectrometry (MS) coupled to the HPLC. Quantify the target lignans by comparing their peak areas to those of known standards.[14]

References

- 1. A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Pinoresinol - Wikipedia [en.wikipedia.org]

- 10. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Dirigent proteins and dirigent sites in lignifying tissues [agris.fao.org]

- 14. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]

- 16. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 17. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]

- 18. Synthetic Procedure of Pinoresinol [protocols.io]

- 19. frontiersin.org [frontiersin.org]

(-)-Pinoresinol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinoresinol

Introduction

This compound is a lignan, a class of polyphenolic compounds found in a variety of plants.[1] As a phytoestrogen, it and its metabolites have garnered significant interest from researchers, scientists, and drug development professionals for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to distinguish between the specific enantiomer, this compound, the (+)-enantiomer, and the racemic mixture ((±)-Pinoresinol), as properties like melting point and optical rotation will differ.

General Properties

| Property | Value | Reference |

| IUPAC Name | 4,4′-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-phenol] | [4] |

| Molecular Formula | C₂₀H₂₂O₆ | [1][4] |

| Molecular Weight | 358.38 g/mol | [1] |

| CAS Number | 81446-29-9 | [4][5] |

Physical Properties

| Property | Value | Notes | Reference |

| Melting Point | 113.5–114.5 °C | For (±)-Pinoresinol | [6] |

| Boiling Point | 556.5 ± 50.0 °C | Predicted | [3] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4][5] | |

| Low solubility in water (est. 104 mg/L at 25°C). | [7] | ||

| Appearance | Powder or crystals | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for the racemic (±)-Pinoresinol, but is representative for the core structure.

Table 2.1.1: ¹H-NMR Spectroscopic Data for Pinoresinol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |

| 3.07 | m | 2H | β | Acetone-d₆ | [6] |

| 3.79 | dd | 2H | γ₁ | Acetone-d₆ | [6] |

| 3.83 | s | 6H | OMe | Acetone-d₆ | [6] |

| 4.19 | m | 2H | γ₂ | Acetone-d₆ | [6] |

| 4.66 | d | 2H | α | Acetone-d₆ | [6] |

| 6.78 | d | 2H | A₅ | Acetone-d₆ | [6] |

| 6.83 | dd | 2H | A₆ | Acetone-d₆ | [6] |

| 6.98 | d | 2H | A₂ | Acetone-d₆ | [6] |

Table 2.1.2: ¹³C-NMR Spectroscopic Data for Pinoresinol

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 55.16 | β | Acetone-d₆ | [6] |

| 56.14 | OMe | Acetone-d₆ | [6] |

| 72.12 | γ | Acetone-d₆ | [6] |

| 86.56 | α | Acetone-d₆ | [6] |

| 110.47 | A₂ | Acetone-d₆ | [6] |

| 115.46 | A₅ | Acetone-d₆ | [6] |

| 119.54 | A₆ | Acetone-d₆ | [6] |

| 134.08 | A₁ | Acetone-d₆ | [6] |

| 146.76 | A₄ | Acetone-d₆ | [6] |

| 148.21 | A₃ | Acetone-d₆ | [6] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2.2.1: Mass Spectrometry Data for Pinoresinol

| Technique | Ionization Mode | Key Fragments (m/z) | Reference |

| ESI-MS | Positive | 381.13038 [M+Na]⁺ | [8] |

| LC-MS | - | Molecular ion: 381.1 [M+Na]⁺, Major daughter ion: 341.1 | [9] |

| GC-MS | - | Spectra available in public databases | [10][11] |

Experimental Protocols

Synthesis of (±)-Pinoresinol

A facile and efficient synthetic approach has been developed to produce racemic pinoresinol with high yield, avoiding the lower yields of traditional radical coupling methods.[6][12]

Protocol: Synthesis via Debromination of 5,5′-Bromopinoresinol [6][12]

-

Starting Material Synthesis: 5-bromoconiferyl alcohol is synthesized from 5-bromovanillin through a series of reactions including acetylation, a Horner-Wadsworth-Emmons reaction, and reduction with diisobutylaluminum hydride (DIBAL-H).[6]

-

Radical Coupling: The synthesized 5-bromoconiferyl alcohol undergoes radical coupling to form 5,5′-bromopinoresinol.

-

Debromination: 5,5′-Bromopinoresinol (e.g., 810 mg, 1.57 mmol) is dissolved in methanol (80 mL).

-

Catalyst Addition: Palladium on activated carbon (Pd/C, 10 wt% loading) and triethylamine (Et₃N) are added to the solution.

-

Hydrogenation: The mixture is subjected to catalytic hydrogenation to remove the bromine atoms, yielding pinoresinol.

-

Purification: The crude product is purified, for example by recrystallization, to yield pure (±)-pinoresinol. This hydro-debromination step is reported to be essentially quantitative.[12]

Isolation and Characterization from Natural Sources

Protocol: Fermentation-based Isolation from Eucommiae Cortex [8]

-

Fermentation: Methanol extract of Eucommiae Cortex is fermented using traditional Mucor species.

-

Extraction: The fermentation broth (20 mL) is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed by rotary evaporation and dried under reduced pressure.

-

HPLC Analysis: The resulting sample is analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: Unisil 5-120 C18 ultra (5 μm, 4.6 × 250 mm).

-

Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid (B) with a gradient elution.

-

Flow Rate: 1 mL/min.

-

Detection: 227 nm.

-

Column Temperature: 30 °C.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed by comparing its NMR and MS data with literature values.[8]

Biological Pathways and Experimental Workflows

Graphviz diagrams are provided to visualize key processes related to this compound.

Biosynthesis of Pinoresinol

The stereospecific synthesis of (+)- or this compound in plants is directed by specialized dirigent proteins.[1]

Caption: Biosynthesis of this compound from coniferyl alcohol monomers.

Anti-inflammatory Action via NF-κB Pathway

Pinoresinol exhibits anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.[2][7]

Caption: Inhibition of the NF-κB pathway by this compound.

General Experimental Workflow

The process of studying pinoresinol from a natural source involves several key stages, from extraction to biological testing.

Caption: A typical experimental workflow for pinoresinol research.

References

- 1. Pinoresinol - Wikipedia [en.wikipedia.org]

- 2. Pinoresinol = 95.0 HPLC 487-36-5 [sigmaaldrich.com]

- 3. (+)-PINORESINOL CAS#: 487-36-5 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 81446-29-9 [chemicalbook.com]

- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 7. pinoresinol, 487-36-5 [thegoodscentscompany.com]

- 8. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. spectrabase.com [spectrabase.com]

- 11. (+-)-Pinoresinol | C20H22O6 | CID 234817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Pinoresinol from Forsythia suspensa

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol is a furofuran lignan found in various plants, including Forsythia suspensa, that has garnered significant interest within the scientific community.[1][2] This bioactive compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] Research has shown its potential to modulate key cellular signaling pathways, such as the Akt/mTOR and NF-κB pathways, making it a promising candidate for further investigation in drug development.[1][6] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Forsythia suspensa, as well as an overview of its known biological signaling pathways.

Data on Extraction of Bioactive Compounds from Forsythia suspensa

While specific comparative yields for this compound extraction methods from Forsythia suspensa are not extensively detailed in the available literature, the following table summarizes extraction yields of other major bioactive compounds from the plant. This data can provide a valuable reference for optimizing extraction conditions that may also be favorable for this compound.

| Compound | Plant Part | Extraction Method | Key Parameters | Yield | Reference |

| Phillyrin | Leaves | Chitosan-Assisted Extraction | Leaf:Chitosan 10:11.75, Solid:Liquid 1:52 g/mL, 80°C, 120 min | 1.68 ± 0.16% | [7] |

| Forsythoside A | Leaves | Chitosan-Assisted Extraction | Leaf:Chitosan 10:11.75, Solid:Liquid 1:52 g/mL, 80°C, 120 min | 3.23 ± 0.27% | [7] |

| Forsythoside A | Leaves | Ultrasonic Extraction | 50% Ethanol, Solid:Liquid 1:28 mL/g, 51°C, 25 min | 69.69 mg/g | [8] |

| Phillyrin (Forsythin) | Leaves | Ultrasonic Extraction | 50% Ethanol, Solid:Liquid 1:28 mL/g, 51°C, 25 min | 22.87 mg/g | [8] |

| Forsythoside A | Leaves | β-Cyclodextrin-Assisted | Leaf:β-CD 3.61:5, Solid:Liquid 1:36.3, 75.25°C, pH 3.94 | 11.80 ± 0.141% | [9] |

| Phillyrin | Leaves | β-Cyclodextrin-Assisted | Leaf:β-CD 3.61:5, Solid:Liquid 1:36.3, 75.25°C, pH 3.94 | 5.49 ± 0.078% | [9] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is a synthesized methodology based on common lignan extraction and purification techniques.

1. Materials and Equipment:

-

Dried and powdered Forsythia suspensa plant material (leaves or stems)

-

Methanol (MeOH), 80% aqueous

-

Ethyl acetate

-

Hexane

-

Acetonitrile

-

Silica gel for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography columns

-

Filter paper

-

Glassware (beakers, flasks, etc.)

2. Extraction Procedure:

-

Weigh the powdered Forsythia suspensa material.

-

Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform ultrasonic extraction for 60 minutes.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[10]

3. Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in water and adjust the pH to 7.0.[10]

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.[10]

-

Collect the ethyl acetate fraction, which will contain the lignans.

-

Repeat the partitioning process three times to maximize the recovery of this compound.

-

Combine the ethyl acetate fractions and concentrate using a rotary evaporator.

4. Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared silica gel column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound based on TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the quantification of pinoresinol, which can be adapted and optimized for specific instrumentation.

1. Materials and Equipment:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[11]

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or acetic acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or 0.2% acetic acid) is commonly used. A typical gradient could be:

-

0-8 min: 6% Acetonitrile

-

8-16 min: 6% to 12% Acetonitrile

-

16-24 min: 12% to 18% Acetonitrile

-

24-32 min: 18% to 24% Acetonitrile

-

32-40 min: 24% to 30% Acetonitrile

-

40-60 min: 30% to 36% Acetonitrile[11]

-

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

-

Prepare a stock solution of the this compound standard in methanol or the initial mobile phase.

-

Create a series of standard dilutions to generate a calibration curve.

-

Dissolve the extracted and purified sample in the initial mobile phase.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Quantification:

-

Inject the standards to establish a calibration curve of peak area versus concentration.

-

Inject the sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to interact with and modulate several key intracellular signaling pathways, which are critical in the regulation of cellular processes such as proliferation, inflammation, and apoptosis.

Akt/mTOR Signaling Pathway

Pinoresinol has been demonstrated to stimulate the Akt/mTOR signaling pathway, which is a crucial regulator of myogenesis, cell proliferation, and survival.[6] It is suggested that pinoresinol may bind to the IGF-1 receptor, leading to the downstream activation of Akt, mTOR, and p70S6K, while decreasing the phosphorylation of 4E-BP1, thereby promoting muscle cell differentiation and proliferation.[6]

Caption: this compound activation of the Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

This compound has been identified as a potent anti-inflammatory agent, partly through its action on the NF-κB signaling pathway.[1] It has been shown to inhibit the transcriptional activity of NF-κB induced by inflammatory stimuli like TNF-α.[13] This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These application notes provide a foundational framework for the extraction, analysis, and biological investigation of this compound from Forsythia suspensa. The detailed protocols and pathway diagrams are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. Further optimization of the provided methods may be necessary depending on the specific research objectives and available instrumentation.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Pinoresinol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Pinoresinol : A potential Biological warrior in edible foods | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology | MDPI [mdpi.com]

- 8. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of (-)-Pinoresinol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Pinoresinol is a furofuran-type lignan found in various plants, exhibiting a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects[1]. These properties make it a compound of significant interest for pharmaceutical and nutraceutical applications. The anti-inflammatory effects of pinoresinol are attributed to its ability to act on the NF-κB signaling pathway[1][2]. Furthermore, it has been shown to promote the nuclear translocation and stabilization of Nrf2, activating downstream cytoprotective genes, and to stimulate the Akt/mTOR signaling pathway[3][4]. This document provides detailed protocols for the isolation and purification of this compound from plant materials, along with quantitative data to guide researchers in selecting appropriate methods.

Data Presentation: Quantitative Analysis of this compound Isolation

The following tables summarize quantitative data from various studies on the isolation of pinoresinol and its derivatives, offering a comparative overview of different sources and methodologies.

| Plant Source | Compound | Extraction Method | Purification Method | Yield | Purity | Reference |

| Eucommia ulmoides Oliv. (Bark) | Pinoresinol diglucoside | 30% Ethanol Eluate from Macroporous Resin | High-Speed Countercurrent Chromatography (HSCCC) | 21 mg from 200 mg crude extract | 96.7% | [5] |

| Carduus nutans (Fruit) | Pinoresinol | Not Specified | Centrifugal Partition Chromatography (CPC) | 33.7 mg from 10.0 g of fruit | 93.7% | [6] |

| Picea abies (L.) H. Karst. (Balm) | Pinoresinol | Not Specified | Preparative Thin-Layer Chromatography (TLC) | 1.2 mg (microscale) | Not Specified | [7] |

| Cinnamon (Dried) | Pinoresinol | Not Specified | Not Specified | 2.6 mg from 8 kg | Not Specified | [8][9] |

| Flaxseed Meal | Pinoresinol | Methanol/Water (80:20) followed by Acid Hydrolysis | HPLC with Diode Array Detection | Minor Component | Not Specified | [10][11] |

Note: The yields and purities are as reported in the cited literature and may vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound and its glucosides from various plant sources.

Protocol 1: Isolation of Pinoresinol Diglucoside from Eucommia ulmoides Bark using HSCCC

This protocol is adapted from a study on the high-throughput isolation of lignans from Eucommia ulmoides[5].

1. Plant Material and Pre-treatment:

-

Obtain dried bark of Eucommia ulmoides Oliv.

-

Grind the bark into a coarse powder.

2. Extraction:

-

The specific initial extraction method to obtain the crude extract is not detailed in the provided abstract, but a common approach involves solvent extraction. A general procedure would be:

-

Macerate the powdered bark in an appropriate solvent (e.g., 70-80% ethanol or methanol) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

3. Preliminary Purification using Macroporous Resin:

-

Dissolve the crude extract in water.

-

Apply the solution to a D101 macroporous resin column.

-

Elute the column successively with water, 10% ethanol, 20% ethanol, and 30% ethanol[5].

-

Collect the 30% ethanol eluate, which contains the target lignan glucosides.

-

Concentrate the 30% ethanol fraction to dryness using a rotary evaporator.

-

Dissolve the residue in methanol, filter, and then evaporate the methanol to obtain a purified crude extract for HSCCC.

4. High-Speed Countercurrent Chromatography (HSCCC) Purification:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-butanol-acetic acid-water (4:1:5, v/v/v). Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication for 30 minutes before use[5].

-

Sample Preparation: Dissolve approximately 200 mg of the purified crude extract in 15 mL of the upper phase of the solvent system[5].

-

HSCCC Operation:

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Set the flow rate of the mobile phase to 2.0 mL/min[5].

-

Inject the sample solution into the HSCCC system.

-

Monitor the effluent and collect fractions based on the detector response (e.g., UV absorbance).

-

-

Isolation and Analysis:

-

Combine the fractions containing pinoresinol diglucoside.

-

Evaporate the solvent to obtain the purified compound.

-

Analyze the purity and identify the compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[5].

-

Protocol 2: Isolation of this compound from Mesembryanthemum cordifolium

This protocol is based on the phytochemical investigation of Mesembryanthemum cordifolium[12].

1. Plant Material and Pre-treatment:

-

Use the entire plant of Mesembryanthemum cordifolium.

-

Dry and powder the plant material.

2. Defatting and Extraction:

-

Immerse 100 g of the plant powder in 100 mL of n-hexane for 24 hours to remove fats[12].

-

Filter the mixture and discard the n-hexane.

-

Extract the defatted plant material with 85% methanol using a Soxhlet apparatus until the extraction is complete[12].

-

Concentrate the methanolic extract under reduced pressure.

3. Liquid-Liquid Fractionation:

-

Perform sequential liquid-liquid fractionation of the concentrated extract using solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate in a separatory funnel[12].

-

Collect the different solvent fractions. Pinoresinol is expected to be in the more polar fractions like ethyl acetate.

4. Purification by Preparative Layer Chromatography (PLC):

-

Identify the fraction containing pinoresinol using analytical Thin-Layer Chromatography (TLC) or HPLC.

-

Apply the enriched fraction onto a preparative layer chromatography plate.

-

Develop the plate with a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Visualize the bands under UV light or with a staining reagent.

-

Scrape the band corresponding to pinoresinol and elute the compound from the silica gel with a suitable solvent (e.g., methanol or ethyl acetate).

-

Filter and evaporate the solvent to obtain purified pinoresinol[12].

5. Identification and Characterization:

-

Confirm the identity and purity of the isolated compound using HPLC, Fourier Transform Infrared (FTIR) spectroscopy, ¹H NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS)[12].

Visualizations

Experimental Workflow for Pinoresinol Isolation

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Signaling Pathway of this compound's Cytoprotective Action

Caption: Activation of the Nrf2-mediated cytoprotective pathway by this compound.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]

Application Notes and Protocols for the Synthesis of (-)-Pinoresinol from Coniferyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol, a lignan of significant interest in pharmacology and drug development, can be synthesized with high stereoselectivity from coniferyl alcohol. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, focusing on the use of a dirigent protein from Arabidopsis thaliana (AtDIR6) to control the stereochemistry of the oxidative coupling of coniferyl alcohol. Additionally, protocols for the synthesis of racemic pinoresinol are provided for comparative purposes. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Pinoresinol is a furofuran lignan found in various plants, exhibiting a range of biological activities. The stereochemistry of pinoresinol is crucial for its biological function, making enantioselective synthesis a key goal for researchers. The oxidative coupling of two coniferyl alcohol molecules, catalyzed by enzymes such as laccases or peroxidases, typically results in a racemic mixture of (+)- and this compound, along with other dimeric products.[1] However, in nature, dirigent proteins guide the stereoselective coupling of monolignol radicals to produce specific enantiomers.[2] Notably, the dirigent protein AtDIR6 from Arabidopsis thaliana has been identified to direct the synthesis of this compound.[2][3] This application note details the methods to achieve this specific synthesis.

Data Presentation

Table 1: Summary of Quantitative Data for Pinoresinol Synthesis

| Synthesis Method | Product | Yield (NMR) | Isolated Yield (Crystalline) | Enantiomeric Excess (ee) | Reference |

| FeCl₃-catalyzed Radical Coupling of Coniferyl Alcohol | (±)-Pinoresinol | - | 24% | Not applicable | [4] |

| Peroxidase-mediated Radical Coupling of 5-Bromoconiferyl Alcohol | 5,5'-Bromopinoresinol | 44.1% | 24.6% | Not applicable | [5] |

| Debromination of 5,5'-Bromopinoresinol | (±)-Pinoresinol | ~100% | - | Not applicable | [5] |

| Laccase + AtDIR6-mediated Synthesis | This compound | - | - | >95% | [3] |

Note: Quantitative yield data for the preparative scale synthesis of this compound using AtDIR6 is not extensively reported in the literature; however, high enantiomeric excess is consistently observed.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound using Laccase and AtDIR6 Dirigent Protein

This protocol is based on the established in vitro assay for dirigent protein activity and is adapted for preparative synthesis.[3]

1. Expression and Extraction of AtDIR6 Dirigent Protein:

-

Recombinant Expression: The AtDIR6 protein can be heterologously expressed in systems like Pichia pastoris for higher yields.[6] A detailed protocol for high-yield fed-batch fermentation of P. pastoris expressing AtDIR6 has been established.[6]

-

Purification: The expressed protein, typically with a His-tag, can be purified using nickel-nitrilotriacetic acid (Ni-NTA) agarose affinity chromatography.[6]

-

Plant-based Extraction (for analytical scale):

-

Transiently express AtDIR6 in Nicotiana benthamiana leaves.

-

Harvest leaves and rinse with ice-cold deionized water.

-

Infiltrate leaf pieces with an extraction buffer (0.1 M MES, pH 5, and 300 mM NaCl) under vacuum.

-

Recover the apoplastic wash fluid by centrifugation.

-

Concentrate the protein extract using ultrafiltration (e.g., 10-kDa cutoff).[3]

-

2. Enzymatic Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

-

Add coniferyl alcohol to a final concentration of 1.13 mM.[3]

-

Add the purified AtDIR6 protein extract. The optimal concentration should be determined empirically.

-

Initiate the reaction by adding a laccase from Trametes versicolor (30 milliunits).[3]

-

Incubate the reaction at room temperature with gentle agitation for a defined period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.

3. Purification of this compound:

-

Quench the reaction by adding a solvent like ethyl acetate.

-

Extract the products with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product using flash chromatography on a silica gel column. A suitable eluent system is a gradient of hexane and ethyl acetate.

-

The enantiomeric excess of the purified this compound should be determined by chiral HPLC analysis.[3]

Protocol 2: Synthesis of Racemic (±)-Pinoresinol via Ferric Chloride (FeCl₃) Catalysis

This protocol provides a straightforward chemical method for producing a racemic mixture of pinoresinol.[4]

1. Reaction Setup:

-

Dissolve coniferyl alcohol (e.g., 2.08 g, 11.5 mmol) in acetone (15 mL) in a round-bottom flask.[4]

-

Dilute the solution with deionized water (70 mL).[4]

-

In a separate beaker, prepare a solution of iron (III) chloride hexahydrate (3.43 g, 12.7 mmol, 1.1 eq) in deionized water (30 mL).[4]

-

Add the FeCl₃ solution to the coniferyl alcohol solution while stirring at room temperature.[4]

2. Reaction and Workup:

-

Stir the reaction mixture at room temperature for 1 hour.[4]

-

Transfer the mixture to a separatory funnel and extract five times with ethyl acetate (70 mL each).[4]

-

Wash the combined organic extracts with a saturated brine solution (350 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[4]

3. Purification:

-

Purify the crude residue by flash chromatography on a silica gel column using a hexane/ethyl acetate solvent system to isolate (±)-pinoresinol.[4] This method will also yield other dimeric side products such as (±)-dehydrodiconiferyl alcohol (β-5) and (±)-guaiacylglycerol-β-coniferyl ether (β-O-4).[4]

Protocol 3: High-Yield Synthesis of Racemic (±)-Pinoresinol via a 5-Bromoconiferyl Alcohol Intermediate

This two-step protocol offers a higher yield of racemic pinoresinol compared to the direct coupling of coniferyl alcohol.[5]

1. Synthesis of 5,5'-Bromopinoresinol:

-

Synthesize 5-bromoconiferyl alcohol from 5-bromovanillin as described in the literature.[5]

-

Perform a peroxidase-mediated radical coupling of 5-bromoconiferyl alcohol. This method leads to a total yield of 44.1% (by NMR) of 5,5'-bromopinoresinol, with an isolated crystalline yield of 24.6%.[5]

2. Hydro-debromination to (±)-Pinoresinol:

-

The hydro-debromination of the crystalline 5,5'-bromopinoresinol to pinoresinol is essentially quantitative.[5] This step typically involves catalytic hydrogenation.

Mandatory Visualizations

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Signaling pathway for this compound synthesis.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of (-)-Pinoresinol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of (-)-pinoresinol in various matrices, including foodstuffs, plant extracts, and biological fluids. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and analytical requirements.

Introduction to this compound Analysis

This compound is a lignan found in a variety of plants and food products. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its role in human health. This document outlines validated analytical methods for its determination.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound and its glucosides:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of pinoresinol derivatives in less complex matrices like herbal extracts.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as food and biological samples, allowing for low detection limits.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for pinoresinol and its derivatives.

Table 1: HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside in Eucommia Ulmoides [1]

| Parameter | Value |

| Linearity Range | 0.068 - 0.68 µg |

| Correlation Coefficient (r²) | 0.9999 |

| Coefficient of Variation (CV) | 0.50% - 0.74% (n=5) |

| Average Recovery | 99.22% (n=3) |

Table 2: RP-HPLC Method for Pinoresinol Diglucopyranoside in Qing'e Pill Extract [2]

| Parameter | Value |

| Linearity Range | 5.5 - 170 µg/mL |

| Correlation Coefficient (r) | >0.9998 |

| Intra-day Precision (RSD) | 1.3% (n=5) |

| Inter-day Precision (RSD) | 2.8% (n=5) |

| Average Recovery | 99.3% |

| Content in Pill | 0.446 ± 0.012 mg/g (n=10) |

Table 3: LC-MS/MS Method for Pinoresinol in Foods [3][4][5]

| Parameter | Solid Foods | Beverages |

| Detection Limits | 4 - 10 µ g/100g (dry weight) | 0.2 - 0.4 µg/100mL |

| Within-run CV | 6 - 21% | Not Specified |

| Between-run CV | 6 - 33% | Not Specified |

| Recovery | 73 - 123% | Not Specified |

Table 4: LC-MS/MS Method for Pinoresinol Diglucoside (PD) in Rat Plasma [6]

| Parameter | Value |

| Linearity Range | 1.00 - 3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-batch Precision (RSD) | <8.9% |

| Inter-batch Precision (RSD) | <2.0% |

| Intra-batch Accuracy (RE) | -3.9% to 7.3% |

| Inter-batch Accuracy (RE) | -3.9% to 7.3% |

Experimental Protocols

HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside in Eucommia Ulmoides[1]

This protocol is adapted for the quantification of pinoresinol diglucopyranoside from the bark of Eucommia Ulmoides.

4.1.1. Sample Preparation

-

Grind air-dried bark of E. Ulmoides into a fine powder.

-

Extract the powder continuously with methanol.

-

Evaporate the methanol extract under reduced pressure.

-

Suspend the resulting residue in water.

-

Apply the suspension to a column for chromatography.

-

Elute the column successively with water, 30%, 50%, and 90% aqueous ethanol.

-

Collect and concentrate the 30% ethanol eluate for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)

-

Mobile Phase: 28% (v/v) Methanol in water

-

Detector: UV at 232 nm

-

Injection Volume: Not specified, inject concentrated 30% ethanol eluate.

4.1.3. Experimental Workflow Diagram

Caption: HPLC-UV workflow for pinoresinol diglucopyranoside.

LC-MS/MS Method for Pinoresinol in Foods[3][4][5]

This protocol is designed for the quantification of pinoresinol in various food matrices.

4.2.1. Sample Preparation

-

Perform alkaline methanolic extraction of the food sample.

-

Follow with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to release aglycones.

-

Conduct an ether extraction of the hydrolyzed sample.

-

Analyze and quantify the extract against deuterated internal standards (e.g., secoisolariciresinol-d8 and matairesinol-d6).

4.2.2. LC-MS/MS Conditions

-

Chromatography: Liquid Chromatography (specific column and mobile phase details may need optimization based on the food matrix).

-

Mass Spectrometry: Tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.

4.2.3. Experimental Workflow Diagram

Caption: LC-MS/MS workflow for pinoresinol in food samples.

LC-MS/MS Method for Pinoresinol Diglucoside in Rat Plasma[6]

This protocol is suitable for pharmacokinetic studies of pinoresinol diglucoside.

4.3.1. Sample Preparation

-

Precipitate proteins in the rat plasma sample with acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject the supernatant for LC-MS/MS analysis.

4.3.2. LC-MS/MS Conditions

-

Column: ZORBAX SB C18 (4.6mm × 150 mm, 5 µm)

-

Mobile Phase: 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v)

-

Ionization: Positive electrospray ionization (ESI+)

-

Detection: Selected Reaction Monitoring (SRM) mode

4.3.3. Experimental Workflow Diagram

Caption: LC-MS/MS workflow for pinoresinol diglucoside in plasma.

Signaling Pathways and Logical Relationships

While the provided information focuses on analytical methods, it's important to understand the context of pinoresinol's origin. The following diagram illustrates a simplified biosynthetic pathway leading to lignans like pinoresinol in plants.

Caption: Simplified biosynthetic pathway of pinoresinol.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound and its derivatives in a range of sample types. The choice of method will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity. The detailed protocols and performance data herein should serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RP-HPLC Determination of Pinoresinol Diglucopyranoside in Qing'e Pill Extract [jcps.bjmu.edu.cn]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]

- 6. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Pinoresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol is a lignan found in various plants and has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for the quantitative determination of pinoresinol in plant extracts and other relevant samples. While the described methods have been applied to pinoresinol in general or its enantiomer, (+)-pinoresinol, they are readily adaptable for the analysis of this compound due to their identical behavior on achiral chromatographic columns.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Pinoresinol, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is used for the detection and quantification of pinoresinol by measuring its absorbance at a specific wavelength.

Experimental

Equipment and Materials

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

This compound reference standard (≥95.0% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or acetic acid (optional, for mobile phase modification)

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of pinoresinol is presented in the table below. These conditions can be optimized for specific applications and instrumentation.

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Methanol:Water (e.g., 28:72, v/v)[1] | A: Water with 0.1% Phosphoric AcidB: AcetonitrileGradient: e.g., 6-36% B over 60 min[2] |

| Flow Rate | 1.0 mL/min | 0.7 - 1.5 mL/min[3][4] |

| Column Temperature | 30 °C | 25 - 40 °C[3][4][5] |

| Detection | UV at 232 nm[1] or 227 nm[2] | DAD at 280 nm, 320 nm, and 360 nm for simultaneous analysis of other phenolics[3] or MS detection[5][6][7][8] |

| Injection Volume | 10 - 20 µL | 10 µL |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a flask. Add a suitable volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30-60 minutes.[1] Alternatively, use Soxhlet extraction for exhaustive extraction.

-

Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. If necessary, evaporate the solvent under reduced pressure and redissolve the residue in a known volume of the mobile phase.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below, based on literature values for pinoresinol and related compounds.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.04 - 10 µg/mL (Varies significantly with the detector used, with MS being more sensitive)[9][10] |

| Limit of Quantification (LOQ) | 0.14 - 30 µg/mL (Varies with the detector)[9][10] |

| Precision (%RSD) | < 2%[10] |

| Accuracy/Recovery (%) | 97 - 102%[1][10] |

| Specificity | The method should be able to resolve this compound from other components in the sample matrix. Peak purity can be assessed using a DAD detector. For absolute specificity, LC-MS/MS is recommended.[6][8] |

Data Presentation

The concentration of this compound in the sample can be calculated using the calibration curve generated from the peak areas of the working standard solutions.

Table 1: Summary of Quantitative Data for Pinoresinol Analysis

| Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | 0.068 - 0.68 | 0.9999 | - | - | 99.22 | [1] |

| UPLC-MS/MS | - | - | 0.004 - 0.01 (in food) | - | 73 - 123 | [7][8] |

| HPLC-PDA | 0.24 - 1.78 (for triterpenoids) | > 0.9999 | 0.08 - 0.65 | 0.24 - 1.78 | 94.7 - 105.8 | [10] |

Note: The data presented is a compilation from different studies on pinoresinol and related compounds and may vary depending on the specific experimental conditions.

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

Caption: Interrelation of key HPLC method validation parameters.

References

- 1. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Validation of a HPLC-tandem MS/MS method for pharmacokinetics study of (+)-pinoresinol-di-β-D-glucopyranoside from Eucommia ulmoides Oliv extract in rats' plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Antioxidant Assays for (-)-Pinoresinol Activity

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of (-)-pinoresinol. The included methodologies for DPPH, ABTS, FRAP, and ORAC assays are presented to facilitate the reproducible assessment of the antioxidant potential of this lignan.

Introduction to this compound and its Antioxidant Potential

This compound is a plant lignan that has garnered significant interest for its various biological activities, including its potential as an antioxidant.[1] Its chemical structure allows it to act as a free radical scavenger, which is a key mechanism in combating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical area of research. In vitro antioxidant assays are essential primary screening tools to quantify this activity. These assays are based on different chemical principles, and a combination of methods is recommended for a comprehensive assessment of antioxidant properties.

Quantitative Data Summary

The antioxidant activity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from different studies to provide a comparative overview of its efficacy.

Table 1: DPPH Radical Scavenging Activity of Pinoresinol and its Derivatives

| Compound | IC50 / Activity | Molar Ratio (Antioxidant/DPPH) for 50% RSA | Reference |

| (+)-Pinoresinol | 69 µM | 0.69 | [2] |

| Pinoresinol-β-D-glycoside | 19.60 µg/mL | Not Reported | [3] |

| Pinoresinol di-β-D-glycoside | 26.52 µg/mL | Not Reported | [3] |

RSA: Radical Scavenging Activity

Table 2: ABTS Radical Scavenging Activity of Pinoresinol Derivatives

| Compound | Total Antioxidant Capacity (µmol/g) | Standard Equivalent | Reference |

| Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 | Ascorbic Acid | [4] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Pinoresinol Derivatives

| Compound | Total Antioxidant Capacity (µmol/g) | Standard Equivalent | Reference |

| Pinoresinol-4-O-β-D-glucopyranoside | 418.47 | Ascorbic Acid | [4] |

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Pinoresinol

| Compound | Activity | Reference |

| Pinoresinol | Comparable to Trolox | [5] |

Experimental Protocols and Workflows

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark to avoid degradation.[7]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[8]

-

A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the this compound solution at each concentration and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the test sample.

-

-

-

IC50 Determination:

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.[9]

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.[8]

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the sample).

-

A_sample is the absorbance of the test sample.

-

-

-

IC50 Determination:

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

-

Workflow Diagram:

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

-

FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.

-

Add 190 µL of the freshly prepared FRAP reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation of Antioxidant Power:

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

Workflow Diagram:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.[12] The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store at 4°C, protected from light.[12]

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[12]

-

Trolox Standard: Prepare a series of dilutions of Trolox in 75 mM phosphate buffer to be used as the standard.

-

-

Assay Procedure:

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[13]

-

Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[13]

-

-

Calculation of ORAC Value:

-

Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay curve.

-

Subtract the AUC of the blank (no antioxidant) from the AUC of the samples and standards to get the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of this compound is calculated from the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

-

Workflow Diagram:

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

- 1. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. phcogres.com [phcogres.com]

- 12. agilent.com [agilent.com]

- 13. cellbiolabs.com [cellbiolabs.com]

Troubleshooting & Optimization

Improving yield of (-)-Pinoresinol synthesis

Welcome to the Technical Support Center for (-)-Pinoresinol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pinoresinol, and what are its main limitations?

A1: The most prevalent method for synthesizing pinoresinol is the oxidative coupling of coniferyl alcohol, often catalyzed by enzymes like peroxidase or laccase.[1][2] The primary limitation of this approach is its poor selectivity and low yield, which typically does not exceed 13%.[1][2][3] This is because the radical coupling of coniferyl alcohol can occur at various positions, leading to a complex mixture of products and making the isolation and purification of pinoresinol challenging.[1][2]

Q2: How can the yield of chemical synthesis be significantly improved?

A2: A highly effective strategy to enhance the yield is to use a starting material where the C-5 position of the aromatic ring is protected.[1][2][4] Utilizing 5-bromoconiferyl alcohol, for instance, prevents undesired side-reactions by blocking this reactive site.[1][2] This leads to a much simpler product mixture, from which the intermediate, 5,5′-bromopinoresinol, can be readily crystallized.[1][4][5] This intermediate can then be quantitatively converted to pinoresinol via hydro-debromination, achieving a total yield of up to 44.1%.[1][4][5][6]

Q3: What is the role of dirigent proteins in this compound synthesis?

A3: Dirigent proteins (DPs) are crucial for controlling the stereoselectivity of the synthesis.[7][8] Specifically, a dirigent protein from Arabidopsis thaliana has been identified to direct the enantioselective synthesis of this compound from coniferyl alcohol monomers.[7] In the presence of an oxidizing agent, DPs guide the coupling of two coniferyl alcohol radicals to favor the formation of the desired stereoisomer, while inhibiting the formation of other dimerization products.[7][8][9]

Q4: Are there any established biocatalytic or fermentation methods for producing pinoresinol?

A4: Yes, several biocatalytic and fermentation strategies have been developed. One approach is a two-step, one-pot enzymatic cascade that converts eugenol to pinoresinol via a coniferyl alcohol intermediate, using a vanillyl-alcohol oxidase and a laccase.[3] Additionally, certain microorganisms can produce pinoresinol. For example, fermentation of Eucommiae Cortex extract with strains like Aspergillus niger and Actinomucor elegans has been shown to yield pinoresinol.[10] Co-culturing endophytic fungi, such as Phomopsis sp. XP-8, has also been demonstrated to enhance the production of pinoresinol and its glucosides.[11]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Pinoresinol Yield in Conventional Synthesis | - Uncontrolled radical coupling leading to multiple byproducts.- Suboptimal reaction conditions (pH, temperature, enzyme concentration). | - Switch to a C-5 protected substrate like 5-bromoconiferyl alcohol to improve selectivity.[1][2]- Optimize reaction parameters such as pH and temperature for the specific enzyme (laccase or peroxidase) being used.[12] |

| Poor Enantioselectivity (Racemic Mixture Obtained) | - Absence of a stereochemical guiding agent. | - Introduce a dirigent protein specific for this compound formation into the reaction mixture.[7][8]- Explore enzymatic kinetic resolution of the racemic pinoresinol using an enantiospecific reductase.[13] |